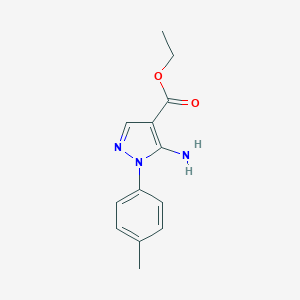

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) and a surfactant like sodium dodecyl benzene sulphonate in water at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated or O-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it can serve as an intermediate in the synthesis of novel drugs aimed at treating pain and inflammation, which are prevalent in various medical conditions.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of pyrazole derivatives using this compound as a precursor, leading to compounds with enhanced anti-inflammatory activity. The derivatives showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents.

Agricultural Chemistry

Development of Agrochemicals

This compound plays a critical role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application helps enhance crop yields and protect plants from pests and diseases.

| Application | Description |

|---|---|

| Herbicides | Intermediates for creating selective herbicides that minimize damage to crops while effectively controlling weeds. |

| Fungicides | Development of fungicides that target specific fungal pathogens, reducing crop loss and improving food security. |

Material Science

Novel Polymers and Coatings

this compound is utilized in developing new polymers and coatings that exhibit improved durability and resistance to environmental factors. These materials are vital for various industrial applications where longevity and performance are critical.

Case Study: Coating Formulations

Research has shown that incorporating this compound into coating formulations results in materials with superior adhesion properties and resistance to abrasion, making them suitable for demanding applications in automotive and construction industries.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms and receptor binding interactions. Understanding these interactions is crucial for developing targeted therapies for various diseases.

| Research Focus | Findings |

|---|---|

| Enzyme Inhibition | This compound has been shown to effectively inhibit specific enzymes involved in inflammatory pathways, suggesting its potential therapeutic use. |

| Receptor Binding | Studies indicate that this compound binds selectively to certain receptors, providing insights into its mechanism of action in biological systems. |

Analytical Chemistry

Standardization in Chromatography

The compound is also used as a standard in chromatographic methods for analyzing complex mixtures. Its reliable performance ensures accurate results in quality control processes across various industries.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of an ester group.

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of an ester group.

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for drug development and other applications.

Biologische Aktivität

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 15001-11-3) is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Melting Point : 114–116 °C

- Structure : The compound consists of a pyrazole ring substituted with an ethyl carboxylate and an amino group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| Melting Point | 114–116 °C |

| CAS Number | 15001-11-3 |

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. This compound has shown potential in inhibiting the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have demonstrated that compounds containing the 1H-pyrazole scaffold can effectively inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. This compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

- The amino group at position C-5 is essential for enhancing bioactivity.

- The aryl substituent (4-methylphenyl) contributes to the lipophilicity and interaction with biological targets.

Case Studies

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives including this compound and evaluated their anticancer properties using MTT assays. Results indicated a dose-dependent inhibition of cell viability in cancer cell lines .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, highlighting its potential for further development as an anticancer therapeutic agent .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLAFESEWXPMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933852 | |

| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-11-3 | |

| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.